Artemether-d3 Artemether-d3 Artemether-d3 is intended for use as an internal standard for the quantification of artemether by GC- or LC-MS. Artemether is an antiparasitic agent and a derivative of artemisinin. It induces mortality in adult wild-type and pfatp6-mutant P. falciparum but the efficacy is decreased in the mutants (IC50s = 8.2 and 13.5 nM, respectively). Artemether reduces parasitemia in P. falciparum-infected monkeys and P. berghei-infected mice with 50% curative dose (CD50) values of 7.1 and 55 mg/kg, respectively. It also reduces the worm burden of S. mansoni trematodes in mice when used at doses ranging from 200 to 500 mg/kg. Formulations containing artemether have been used in the treatment of malaria.
Labeled Derivative of Artemisinin. Antimalarial, used to treat strains of malaria which are multi-drug resistant.
Isotope labelled Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196536
InChI: InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3
SMILES: CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
Molecular Formula: C16H26O5
Molecular Weight: 301.39 g/mol

Artemether-d3

CAS No.:

Cat. No.: VC0196536

Molecular Formula: C16H26O5

Molecular Weight: 301.39 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Artemether-d3 -

Molecular Formula C16H26O5
Molecular Weight 301.39 g/mol
IUPAC Name (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Standard InChI InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3
Standard InChI Key SXYIRMFQILZOAM-SAMIBWLCSA-N
Isomeric SMILES [2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
SMILES CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
Canonical SMILES CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
Appearance White to Off-White Solid
Melting Point 86-88 °C

Chemical Properties and Structure

Molecular Composition

Artemether-d3 possesses the molecular formula C16H23D3O5, indicating the replacement of three hydrogen atoms with deuterium in the standard artemether structure. With a molecular weight of 301.39 g/mol, it is slightly heavier than non-deuterated artemether due to the mass difference between deuterium and hydrogen atoms .

Structural Characteristics

The compound maintains the core structural features of artemether, including the characteristic 1,2,4-trioxane ring system that is responsible for antimalarial activity. The deuterium atoms are specifically positioned to create a stable isotopically labeled molecule without significantly altering the chemical reactivity of the parent compound. This strategic positioning ensures that Artemether-d3 behaves almost identically to artemether in analytical separations while being distinguishable through mass detection .

Physical Properties

The following table summarizes the key physical and chemical properties of Artemether-d3:

PropertyValue
Molecular FormulaC16H23D3O5
Molecular Weight301.39 g/mol
Physical FormNeat
Purity>95% (HPLC)
Product ClassificationStable Isotope Labeled, API
API FamilyArtemether, Artemisinin

Table 1: Physical and chemical properties of Artemether-d3

Applications in Pharmaceutical Analysis

Internal Standard for Quantitative Analysis

The primary application of Artemether-d3 is as an internal standard in pharmaceutical analysis, particularly for the quantitative determination of artemether in various matrices. The deuterium labeling provides a mass difference that can be readily detected by mass spectrometry while maintaining nearly identical chromatographic behavior to the analyte of interest. This makes it an ideal internal standard for compensating for variations in sample preparation, injection, and instrument response .

Quality Control of Antimalarial Pharmaceuticals

Synthesis and Production Considerations

Stable Isotope Labeling Techniques

The production of Artemether-d3 involves sophisticated stable isotope labeling techniques that incorporate deuterium atoms at specific positions within the artemether molecule. This process must be carefully controlled to ensure high isotopic purity and minimum isotopic scrambling. The synthesis typically begins with artemisinin or dihydroartemisinin as starting materials, followed by selective deuteration and subsequent derivatization steps .

Quality Assurance in Production

Analytical Methodologies Utilizing Artemether-d3

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) represents the most common analytical platform utilizing Artemether-d3 as an internal standard. The characteristic mass shift provided by the deuterium labeling allows for selective detection and accurate quantification of artemether even in complex matrices such as plasma, blood, or pharmaceutical formulations. This application is essential for pharmacokinetic studies, quality control, and counterfeit drug detection .

Method Validation Parameters

The following table presents typical method validation parameters when using Artemether-d3 as an internal standard in LC-MS analysis:

Validation ParameterTypical Performance
Linearity Range1-1000 ng/mL
Limit of Detection0.2-0.5 ng/mL
Limit of Quantification1.0 ng/mL
Recovery85-105%
Precision (RSD)<10%
Matrix Effects CompensationExcellent

Table 2: Representative method validation parameters for artemether quantification using Artemether-d3 as internal standard

Regulatory and Supply Considerations

Availability and Regulatory Status

Comparison with Related Antimalarial Reference Standards

Artemisinin Family Reference Standards

Artemether-d3 belongs to a broader category of artemisinin-related reference standards used in pharmaceutical analysis. Other important compounds in this family include artemisinin, dihydroartemisinin, artesunate, and their respective isotopically labeled derivatives. Each serves specific analytical purposes in the quality control and research of antimalarial medications .

Advantages of Deuterated Standards

The use of deuterium labeling in Artemether-d3 offers several advantages over other types of internal standards:

  • Nearly identical chemical behavior to the analyte

  • Predictable mass shift allowing easy identification

  • High stability in various analytical conditions

  • Minimal isotope effects on chromatographic retention

  • Reduced matrix effects in mass spectrometric detection

These properties make deuterated standards like Artemether-d3 particularly valuable in quantitative bioanalytical methods where accuracy and precision are paramount .

Future Research Directions

Advanced Applications in Metabolomics

The continued development of sensitive analytical techniques opens new possibilities for utilizing Artemether-d3 in metabolomic studies of artemisinin-based antimalarials. These approaches could provide deeper insights into the metabolic pathways and pharmacokinetic properties of these important drugs, potentially leading to improved therapeutic strategies for malaria treatment .

Integration with Emerging Analytical Technologies

As analytical technologies continue to evolve, particularly in the areas of miniaturized and field-deployable instrumentation, Artemether-d3 may find new applications in point-of-care testing and field-based quality control of antimalarial medications. Such applications could be particularly valuable in resource-limited settings where malaria is endemic and counterfeit medications pose significant public health challenges .

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